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Introduction: The blood-brain barrier (BBB) is a highly selective, semi-permeable border of

endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into

the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] For

neuroactive peptides like Invopressin, a synthetic analog of Arginine Vasopressin (AVP),

overcoming this barrier is a critical step for therapeutic efficacy in the CNS.[2] Assessing the

ability of Invopressin to penetrate the BBB is therefore fundamental in its development as a

CNS drug.[3] This document provides detailed protocols for key in vitro, in situ, and in vivo

methods to quantitatively assess the BBB penetration of Invopressin.

Quantitative Data Summary: BBB Permeability of
Vasopressin Analogs
Quantitative data from in vitro models provide a baseline for comparing the permeability of

different peptide fragments. The following table summarizes endothelial permeability for various

AVP fragments, which can serve as a benchmark for Invopressin studies.[4]
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Compound (AVP Fragment)
Endothelial Permeability (Pe) (x 10⁻³
cm/min)

AVP₁₋₆ 3.0 ± 0.2

AVP₁₋₇ 4.6 ± 0.4

AVP₁₋₈ 2.0 ± 0.5

AVP₁₋₉ (Full Peptide) 2.4 ± 0.4

Data sourced from an in vitro model using

monolayer cultures of bovine brain endothelial

cells.[4]

Experimental Methodologies and Protocols
In Vitro Blood-Brain Barrier Models
In vitro BBB models, particularly co-culture systems, are invaluable for medium-to-high

throughput screening of BBB permeability.[5][6] These models mimic the in vivo environment

by co-culturing brain capillary endothelial cells with astrocytes, which are known to induce and

maintain the barrier properties of the endothelial cells.[7]
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Caption: Workflow for assessing Invopressin BBB permeability using an in vitro co-culture

model.
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Objective: To determine the apparent permeability coefficient (Papp) of Invopressin across a

cellular model of the BBB.

Materials:

Primary brain endothelial cells (e.g., bovine, porcine, or rodent) or immortalized cell lines

(e.g., hCMEC/D3).[5][6]

Primary astrocytes.[7]

Transwell® inserts (e.g., 0.4 µm pore size, 24-well format).

Cell culture media and supplements.

Invopressin standard.

Lucifer yellow or fluorescently-labeled dextran (for barrier integrity check).

Transendothelial Electrical Resistance (TEER) measurement system.

Analytical instrument for quantification (e.g., LC-MS/MS).

Procedure:

Astrocyte Seeding: Seed primary astrocytes on the bottom of a 24-well culture plate. Culture

until they reach confluence.

Endothelial Cell Seeding: Once astrocytes are confluent, seed brain endothelial cells onto

the apical side of the collagen-coated Transwell® inserts.

Co-culture Assembly: Place the inserts containing the endothelial cells into the wells with the

astrocytes. The astrocytes will secrete factors that promote the formation of tight junctions in

the endothelial monolayer.[8]

Barrier Formation: Culture for 3-5 days. Monitor the integrity of the endothelial barrier by

measuring TEER daily. A high TEER value indicates a tight barrier.[9]
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Permeability Assay: a. Replace the media in both apical (luminal) and basolateral (abluminal)

chambers with a transport buffer (e.g., HBSS). b. Add Invopressin at a known concentration

to the apical chamber. c. To confirm barrier integrity during the experiment, a low-

permeability paracellular marker like Lucifer yellow can be co-administered. d. At designated

time points (e.g., 15, 30, 60, 90, 120 minutes), take a sample from the basolateral chamber.

Replace the sampled volume with fresh transport buffer.

Quantification: Analyze the concentration of Invopressin in the basolateral samples using a

validated analytical method such as LC-MS/MS.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following

formula: Papp = (dQ/dt) / (A * C₀)

dQ/dt: The rate of Invopressin appearance in the basolateral chamber.

A: The surface area of the membrane.

C₀: The initial concentration of Invopressin in the apical chamber.

In Situ Brain Perfusion
The in situ brain perfusion technique offers a more physiologically relevant model by

maintaining the complex microenvironment of the BBB in a live, anesthetized animal.[10][11] It

allows for the precise control of the perfusate composition and the measurement of

unidirectional influx into the brain.[12]
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Caption: Step-by-step workflow for the in situ brain perfusion technique.
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Objective: To measure the unidirectional blood-to-brain transfer constant (Kᵢₙ) of Invopressin.

Materials:

Male Sprague-Dawley rats (250-300g).

Anesthetic (e.g., isoflurane or ketamine/xylazine).

Surgical instruments.

Perfusion pump.

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂,

warmed to 37°C).

Invopressin of known concentration.

[¹⁴C]-Sucrose or other vascular space marker.

Syringes, tubing, and cannulas.

Procedure:

Anesthesia: Anesthetize the rat and maintain body temperature at 37°C.

Surgical Preparation: Make a midline incision in the neck to expose the right common carotid

artery and its branches (external and internal carotid arteries). Ligate the external carotid

artery distal to the intended cannulation site.[11][13]

Cannulation: Carefully insert a cannula retrograde into the external carotid artery until its tip

reaches the bifurcation of the common carotid artery.

Perfusion: a. Begin perfusion with the buffer containing a known concentration of

radiolabeled or unlabeled Invopressin and the vascular marker ([¹⁴C]-sucrose). The

perfusion rate should be controlled (e.g., 10 mL/min).[13] b. Simultaneously, sever the

jugular veins to allow for drainage. c. Perfuse for a short, defined period (e.g., 30-180

seconds).
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Termination: Stop the perfusion and immediately decapitate the animal.

Sample Collection: Quickly dissect the brain, remove the meninges, and take a sample from

the ipsilateral (perfused) hemisphere.

Sample Processing: a. Weigh the brain tissue sample. b. Homogenize the tissue. c. Analyze

an aliquot of the homogenate and a sample of the perfusate for Invopressin concentration

(e.g., via LC-MS/MS or ELISA) and the vascular marker (via scintillation counting).

Data Analysis: a. Calculate the brain volume of distribution (Vd) after correcting for the

vascular space: Vd (mL/g) = (C_brain / C_perfusate) - V₀

C_brain: Concentration of Invopressin in brain tissue (amount/g).
C_perfusate: Concentration of Invopressin in the perfusate (amount/mL).
V₀: Vascular volume, determined from the sucrose data. b. The unidirectional transfer
constant (Kᵢₙ) is determined from the initial slope of the Vd versus perfusion time plot: Kᵢₙ

(mL/s/g) = Vd / T (for a single time point T).[14]

Potential Transport Mechanisms for Invopressin
Understanding the mechanism of transport is crucial for optimizing drug delivery. For

vasopressin and its analogs, transport may not be limited to simple paracellular diffusion.

Evidence suggests the involvement of specific receptors at the BBB.[15]

Recent experimental data suggest that the transport of peripheral AVP across the BBB may

involve binding to the V1 vasopressin receptor located on the luminal membrane of the brain

capillary endothelial cells.[15] This interaction could facilitate the transport of AVP into the brain

parenchyma and modulate the permeability of other substances.
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Caption: Proposed mechanism of Invopressin transport across the BBB via the V1 receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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